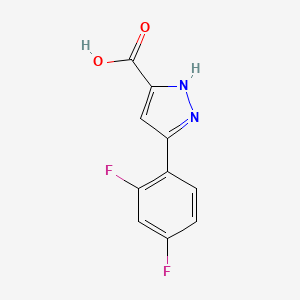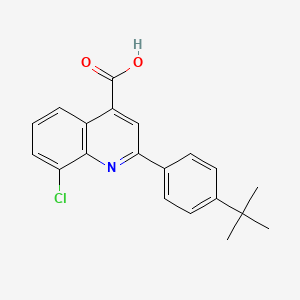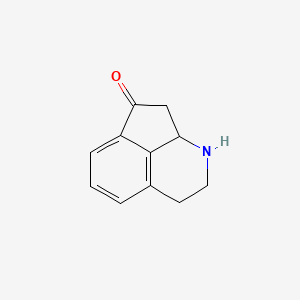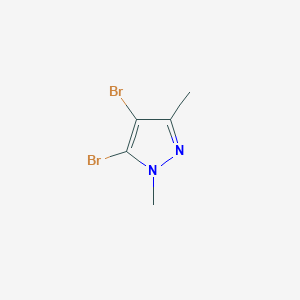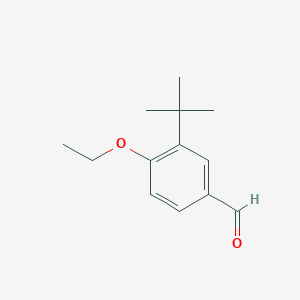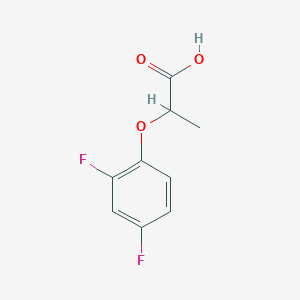
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine” is a type of organoboron compound. It contains a morpholine ring and a phenethyl group attached to a tetramethyl-1,3,2-dioxaborolane moiety .
Synthesis Analysis
The synthesis of such compounds often involves borylation reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT). These methods can provide information about bond lengths, bond angles, and molecular electrostatic potentials .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point, solubility in different solvents, and refractive index can be measured .Wissenschaftliche Forschungsanwendungen
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine has been studied for its potential applications in a variety of scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, this compound has been used as a reagent in a variety of synthetic pathways, including the synthesis of a variety of other organic compounds. In biochemistry, this compound has been studied for its ability to bind to a variety of biological targets, including proteins, enzymes, and receptors. In pharmacology, this compound has been studied for its potential use as a drug for the treatment of a variety of diseases, including cancer and neurological disorders.
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in organic synthesis reactions, suggesting that the compound may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
Similar compounds are known to participate in suzuki-miyaura coupling reactions , which are used to form carbon-carbon bonds. In these reactions, the boron atom in the dioxaborolane group can form a covalent bond with a carbon atom in another molecule, facilitated by a palladium catalyst .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets and mode of action. For instance, in the context of Suzuki-Miyaura coupling reactions, it can influence the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action will depend on its specific targets and the biochemical pathways it affects. In the context of organic synthesis reactions, the compound can facilitate the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound is air-sensitive and hygroscopic , indicating that it should be stored under inert gas and in a dry environment to maintain its stability. The compound’s reactivity may also be influenced by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is available in a variety of forms. Second, this compound is capable of binding to a variety of biological targets, which makes it useful for a variety of laboratory experiments. Finally, this compound is relatively stable and has a low toxicity, which makes it safe to use in laboratory experiments. However, there are also several limitations to the use of this compound in laboratory experiments. First, this compound is not very soluble in water, which can make it difficult to use in aqueous solutions. Second, this compound is relatively expensive, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine. First, further research is needed to better understand the biochemical and physiological effects of this compound. Second, further research is needed to identify and characterize the various biological targets of this compound. Third, further research is needed to identify and develop potential therapeutic applications of this compound for the treatment of a variety of diseases. Fourth, further research is needed to develop improved methods for the synthesis of this compound. Finally, further research is needed to identify and develop potential industrial applications of this compound.
Synthesemethoden
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine can be synthesized through a variety of methods, the most common of which is the reaction between 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl bromide and morpholine. This reaction is carried out in a solvent such as dichloromethane at room temperature, and yields this compound as the primary product. Other methods of synthesis include the reaction between this compound and various other organic compounds, such as dimethylamine, piperidine, and cyclohexanone.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-6-15(14-16)8-9-20-10-12-21-13-11-20/h5-7,14H,8-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGBEMSMXAGTSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CCN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10412014 |
Source


|
| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
364794-82-1 |
Source


|
| Record name | 4-{2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10412014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


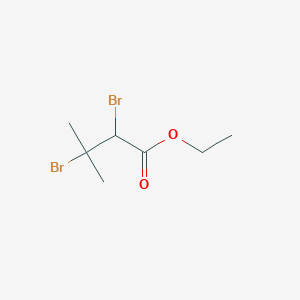
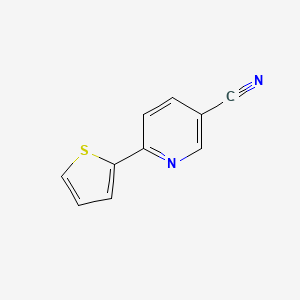
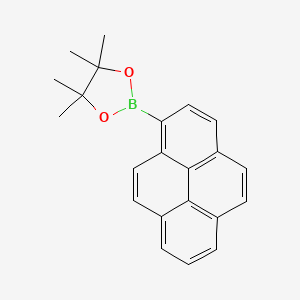
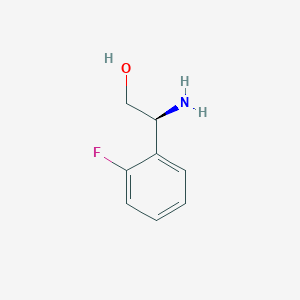
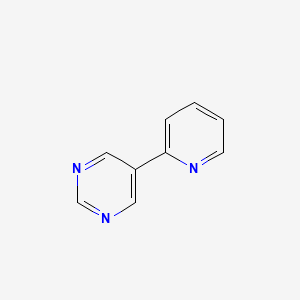

![7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine](/img/structure/B1312022.png)
